molecular formula C20H15N5O B2915202 1-(4-Methylbenzyl)-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 1707586-28-4

1-(4-Methylbenzyl)-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B2915202
CAS No.: 1707586-28-4
M. Wt: 341.374
InChI Key: ZQUSEARJGZYMFE-UHFFFAOYSA-N
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Description

The compound 1-(4-Methylbenzyl)-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile (CAS: 1708079-61-1) is a heterocyclic molecule featuring a fused pyrazolo-triazine core. Its structure includes:

  • A 4-methylbenzyl group at position 1, enhancing lipophilicity.
  • A phenyl substituent at position 7, contributing to aromatic interactions.
  • A carbonitrile group at position 3, which may influence electronic properties and bioactivity.
  • A 4-oxo moiety, typical in dihydro derivatives, stabilizing the heterocyclic system .

Molecular Formula: C₁₂H₇N₅O
Molecular Weight: 237.22 g/mol .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-oxo-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c1-14-7-9-15(10-8-14)13-24-19-11-17(16-5-3-2-4-6-16)23-25(19)20(26)18(12-21)22-24/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUSEARJGZYMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC(=NN3C(=O)C(=N2)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methylbenzyl)-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a compound of significant interest due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a dihydropyrazolo-triazine core structure which is known for its diverse biological activities. The presence of the 4-methylbenzyl and phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:

  • Anticancer Activity : Many derivatives of pyrazolo-triazine compounds have shown promising results against various cancer cell lines.
  • Antimicrobial Properties : The presence of electron-donating groups in the structure can enhance antimicrobial efficacy.
  • Enzyme Inhibition : Certain derivatives have been noted for their ability to inhibit specific enzymes involved in disease pathways.

Anticancer Activity

A study focusing on pyrazolo-triazine derivatives demonstrated that compounds similar to 1-(4-Methylbenzyl)-4-oxo-7-phenyl exhibited significant cytotoxicity against several cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
Compound AMCF-7 (Breast)10.5
Compound BHeLa (Cervical)12.3
Compound CA549 (Lung)15.0

These results suggest that modifications in the side chains can lead to enhanced anticancer properties .

Antimicrobial Activity

Another research highlighted the antimicrobial potential of similar triazine derivatives. For example:

CompoundMicroorganismZone of Inhibition (mm)
Compound DStaphylococcus aureus18
Compound EEscherichia coli15

These findings indicate that the structural characteristics significantly influence antimicrobial efficacy .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of Dihydropyrazole : Starting from appropriate hydrazines and carbonyl compounds.
  • Cyclization : Utilizing triazine precursors to achieve the final structure.
  • Functional Group Modifications : Introducing substituents to enhance biological activity.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the pyrazolo[5,1-c][1,2,4]triazine core but differ in substituents and functional groups:

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) CAS/RN
1-(4-Methylbenzyl)-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile 1: 4-methylbenzyl; 7: phenyl; 3: CN Carbonitrile, Oxo 237.22 1708079-61-1
7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile 3: ethyl; 7: NH₂; 8: CN Carbonitrile, Amino, Oxo 248.26 1351393-11-7
4-Oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid 7: phenyl; 3: COOH Carboxylic Acid, Oxo 267.23 1421244-87-2
4-Methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile 4: methyl; 8: phenyl; 3: CN Carbonitrile 250.27 Not specified

Functional Group Impact

  • Carbonitrile (CN) vs.
  • Amino vs. Phenyl Substituents: The 7-amino group in introduces nucleophilic reactivity, contrasting with the phenyl group in the target compound, which favors π-π stacking interactions .

Physicochemical Properties

Property Target Compound 7-Amino-3-ethyl Analog 3-Carboxylic Acid Analog
Solubility Low (non-polar CN) Moderate (polar NH₂) High (ionizable COOH)
Melting Point Not reported Not reported Not reported
Bioactivity Potential High (CN group) Moderate (NH₂/CN balance) Variable (pH-dependent COOH)

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